The synthesis of 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves several key steps:
These steps can be optimized for yield and purity through variations in reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features:
The compound's InChI representation is InChI=1S/C14H8BrFN2OS/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20)
. The structural features contribute to its unique properties and potential applications in drug development.
6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore structure–activity relationships in medicinal chemistry .
The mechanism of action for 6-bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one primarily relates to its interactions with biological targets:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this compound.
6-Bromo-3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several significant applications in scientific research:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1